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Compound of Interest

3-(3,4-Dichlorophenyl)propanoic
Compound Name: o
aci

Cat. No.: B177109

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and potential biological activities of 3-(3,4-Dichlorophenyl)propanoic acid. The
information is intended for researchers, scientists, and professionals in the field of drug
development and chemical research.

Molecular Structure and Chemical Properties

3-(3,4-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its core
structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4
positions, attached to a propanoic acid tail.

Table 1: Chemical and Physical Properties of 3-(3,4-Dichlorophenyl)propanoic acid

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b177109?utm_src=pdf-interest
https://www.benchchem.com/product/b177109?utm_src=pdf-body
https://www.benchchem.com/product/b177109?utm_src=pdf-body
https://www.benchchem.com/product/b177109?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
3-(3,4-

IUPAC Name ) ) ) [1]
dichlorophenyl)propanoic acid

CAS Number 25173-68-6 [1]

Chemical Formula CoHsCl202 [1]

Molecular Weight 219.065 g/mol [1]

InChI=1S/C9H8CI202/c10-7-
3-1-6(5-8(7)11)2-4-

InChl [1]
9(12)13/h1,3,5H,2,4H2,
(H,12,13)
NHYJRLYFKZYPMO-

InChliKey [1]
UHFFFAOYSA-N

Physical Form Solid (predicted)

Synthesis

A plausible and common method for the synthesis of 3-phenylpropanoic acids is the catalytic
hydrogenation of the corresponding cinnamic acid derivative. In this case, 3-(3,4-
Dichlorophenyl)propanoic acid can be prepared by the reduction of the double bond in 3-
(3,4-dichlorophenyl)acrylic acid (3,4-dichlorocinnamic acid).

Experimental Protocol: Catalytic Hydrogenation of 3,4-
Dichlorocinnamic Acid

This protocol is based on general procedures for the hydrogenation of cinnamic acids.[2][3]
Materials:

e 3-(3,4-dichlorophenyl)acrylic acid

o Palladium on carbon (5% or 10% Pd/C) catalyst

e Solvent (e.g., Ethanol, Ethyl acetate, or Tetrahydrofuran)
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e Hydrogen gas (H2)

e Triethylamine (optional, as a base)

o Diatomaceous earth (e.g., Celite®)

Procedure:

 In a hydrogenation flask, dissolve 3-(3,4-dichlorophenyl)acrylic acid in a suitable solvent
(e.g., ethanaol).

e Add a catalytic amount of Pd/C (typically 1-5 mol% of the substrate).

« If the starting material or product is acidic and might inhibit the catalyst, a stoichiometric
amount of a non-nucleophilic base like triethylamine can be added.

o Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by
hydrogen gas.

o Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per available equipment).

« Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to
65°C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and
gaseous hydrogen).[2]

« Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or
by monitoring hydrogen uptake.

¢ Once the reaction is complete (disappearance of the starting material), carefully vent the
hydrogen gas and purge the system with an inert gas.

« Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium
catalyst. Wash the filter cake with the solvent used in the reaction.

e Concentrate the filtrate under reduced pressure to yield the crude 3-(3,4-
Dichlorophenyl)propanoic acid.
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e The crude product can be further purified by recrystallization from a suitable solvent system
(e.g., ethanol/water or hexanes/ethyl acetate).

Synthesis Workflow for 3-(3,4-Dichlorophenyl)propanoic acid
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Caption: Synthesis of 3-(3,4-Dichlorophenyl)propanoic acid.

Spectroscopic Data
Mass Spectrometry

The mass spectrum (electron ionization) of 3-(3,4-Dichlorophenyl)propanoic acid is available
in the NIST WebBook.[1] The spectrum would be expected to show a molecular ion peak (M*)
and characteristic isotopic peaks for the two chlorine atoms.

Infrared (IR) Spectroscopy

An IR spectrum for 3-(3,4-Dichlorophenyl)propanoic acid is also available in the NIST
WebBook.[1] Key characteristic absorption bands would include:

A broad O-H stretching band for the carboxylic acid hydroxyl group, typically in the range of
3300-2500 cm™1,

C-H stretching bands for the aromatic and aliphatic protons around 3000 cm~1.

A strong C=0 stretching band for the carbonyl group of the carboxylic acid, typically around
1700-1725 cm™1,

C=C stretching bands for the aromatic ring in the 1600-1450 cm~1 region.
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o C-ClI stretching bands, typically in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for 3-(3,4-Dichlorophenyl)propanoic acid is not readily

available in the searched literature, the expected chemical shifts and coupling patterns can be

predicted based on the structure and data from analogous compounds.[4][5]

Table 2: Predicted *H NMR Spectral Data for 3-(3,4-Dichlorophenyl)propanoic acid

Predicted Chemical

Shift (5, ppm) Multiplicity Integration Assignment
~12.0 Singlet (broad) 1H -COOH

~7.4 Doublet 1H Ar-H (H2)

~7.2 Doublet of Doublets 1H Ar-H (H6)

~7.0 Doublet 1H Ar-H (H5)

~2.9 Triplet 2H -CHz- (a to Ar)
~2.6 Triplet 2H -CH:z- (a to COOH)

The aromatic protons will exhibit coupling constants typical for ortho and meta relationships.

Table 3: Predicted 13C NMR Spectral Data for 3-(3,4-Dichlorophenyl)propanoic acid
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Predicted Chemical Shift (8, ppm) Assighment
~178 -COOH

~140 Ar-C (C1)

~132 Ar-C (C4)

~131 Ar-C (C3)

~130 Ar-CH (C5)

~129 Ar-CH (C6)

~127 Ar-CH (C2)

~35 -CHz- (a to Ar)

~30 -CHz- (o to COOH)

Potential Biological Activities

While specific biological activity data for 3-(3,4-Dichlorophenyl)propanoic acid is limited in
the public domain, the activities of structurally related compounds suggest several areas of
potential interest for researchers.

Anti-inflammatory Activity

Many phenylpropanoic acid derivatives are known to possess anti-inflammatory properties. For
instance, a pyrrole derivative of 3-phenylpropanoic acid has been shown to exhibit potent anti-
inflammatory activity by reducing paw edema and suppressing the pro-inflammatory cytokine
TNF-a in animal models.[6][7] This suggests that 3-(3,4-Dichlorophenyl)propanoic acid could
be investigated for similar activities.

Herbicidal and Plant Growth Regulatory Activity

Dichlorinated phenyl derivatives are common motifs in herbicides. For example, 2,4-
dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that functions as a synthetic
auxin, leading to uncontrolled growth and eventual death in susceptible plants. Given the
structural similarities, 3-(3,4-Dichlorophenyl)propanoic acid may exhibit herbicidal or plant
growth regulatory properties.
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Antimicrobial and Anticancer Potential

Derivatives of dichlorophenyl compounds have been explored for a range of biological
activities, including anticancer and antimicrobial effects.[7] The specific substitution pattern on
the phenyl ring is a critical determinant of activity. Therefore, 3-(3,4-
Dichlorophenyl)propanoic acid could be a candidate for screening in anticancer and
antimicrobial assays.
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Caption: A hypothetical anti-inflammatory signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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